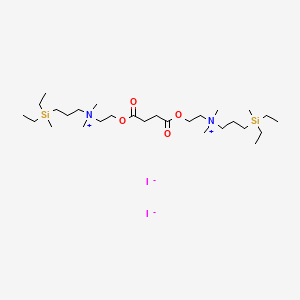
10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, N-(3-(diethylmethylsilyl)propyl)-11,14-dioxo-3-ethyl-N,N,3,7,7-pentamethyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, N-(3-(diethylmethylsilyl)propyl)-11,14-dioxo-3-ethyl-N,N,3,7,7-pentamethyl-, diiodide is a complex organosilicon compound It is characterized by the presence of multiple functional groups, including oxo, azonia, and silaheptadecan moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, N-(3-(diethylmethylsilyl)propyl)-11,14-dioxo-3-ethyl-N,N,3,7,7-pentamethyl-, diiodide typically involves multi-step organic synthesis techniques. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include organosilicon precursors, amines, and oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, N-(3-(diethylmethylsilyl)propyl)-11,14-dioxo-3-ethyl-N,N,3,7,7-pentamethyl-, diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, N-(3-(diethylmethylsilyl)propyl)-11,14-dioxo-3-ethyl-N,N,3,7,7-pentamethyl-, diiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the development of advanced materials and coatings
Wirkmechanismus
The mechanism of action of 10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, N-(3-(diethylmethylsilyl)propyl)-11,14-dioxo-3-ethyl-N,N,3,7,7-pentamethyl-, diiodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-N,N,7,7-tetramethyl-11,14-dioxo-N-[3-(triethylsilyl)propyl]-, diiodide
- N-(3,3-diethyl-7,7-dimethyl-11,14-dioxo-10,15-dioxa-7-azonia-3-silaheptadecan-17-yl)-N,N-dimethyl-3-(triethylsilyl)propan-1-aminium diiodide .
Uniqueness
The uniqueness of 10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, N-(3-(diethylmethylsilyl)propyl)-11,14-dioxo-3-ethyl-N,N,3,7,7-pentamethyl-, diiodide lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. These properties make it suitable for specialized applications in various scientific fields .
Eigenschaften
CAS-Nummer |
95521-10-1 |
|---|---|
Molekularformel |
C28H62I2N2O4Si2 |
Molekulargewicht |
800.8 g/mol |
IUPAC-Name |
3-[diethyl(methyl)silyl]propyl-[2-[4-[2-[3-[diethyl(methyl)silyl]propyl-dimethylazaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C28H62N2O4Si2.2HI/c1-11-35(9,12-2)25-15-19-29(5,6)21-23-33-27(31)17-18-28(32)34-24-22-30(7,8)20-16-26-36(10,13-3)14-4;;/h11-26H2,1-10H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
BAWOFLKFCAIERH-UHFFFAOYSA-L |
Kanonische SMILES |
CC[Si](C)(CC)CCC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CCC[Si](C)(CC)CC.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



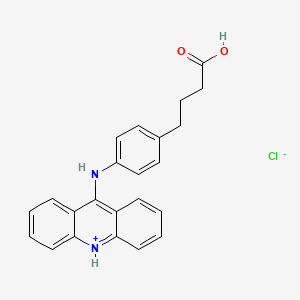

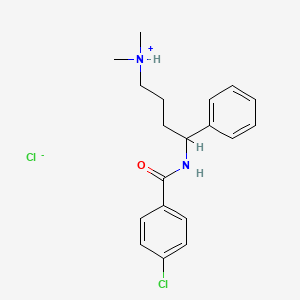
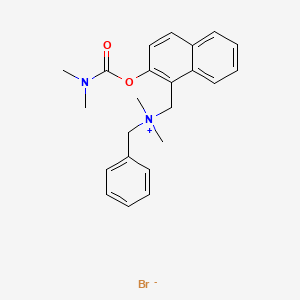
![Phosphonic acid, [iminobis(2,1-ethanediyliminomethylene)]bis-, N,N-bis(phosphonomethyl) deriv., sodium salt](/img/structure/B13773976.png)
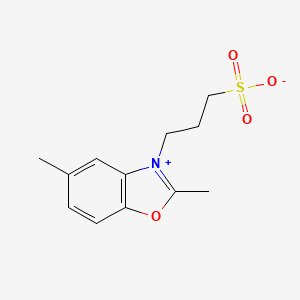

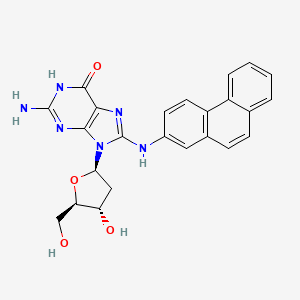
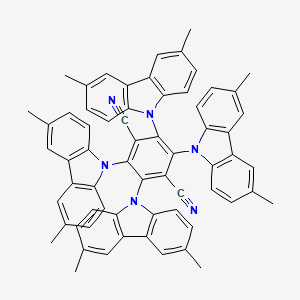
![Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci)](/img/structure/B13773992.png)
![3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline](/img/structure/B13774011.png)


